N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine
Description
N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c1-13-19(14(2)27(4)24-13)17-8-10-22-20(23-17)26(3)12-15-11-18(25-28-15)16-7-5-6-9-21-16/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVKJGFKESAXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC(=NC=C2)N(C)CC3=CC(=NO3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of pyrimidine derivatives with oxazole and pyrazole intermediates under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) to promote C-C bond cleavage and cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, TBHP, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine has several scientific research applications:
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Medicine: It has shown promise in preclinical studies for its anti-fibrotic and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit collagen synthesis, thereby exhibiting anti-fibrotic activity .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl derivatives: These compounds share the pyridine moiety and exhibit similar biological activities.
Pyrazole derivatives: Compounds containing the pyrazole ring are known for their anti-inflammatory and analgesic properties.
Oxazole derivatives: These compounds are studied for their antimicrobial and anticancer activities.
Uniqueness
N-methyl-N-[(3-pyridin-2-yl-1,2-oxazol-5-yl)methyl]-4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-amine is unique due to its multi-functional structure, which allows it to interact with multiple biological targets
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
